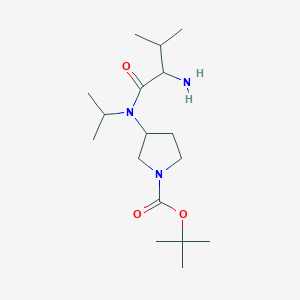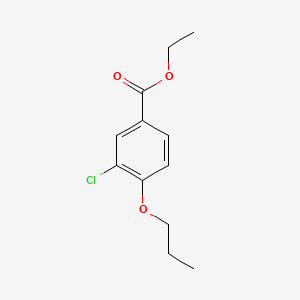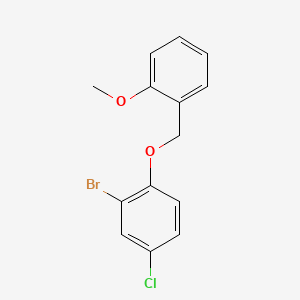![molecular formula C38H31N3S B14770562 N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide: is a complex organic compound that features a unique structure combining benzhydryl and biindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide typically involves multi-step organic reactions. The initial step often includes the formation of the biindole core, which can be achieved through Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The benzhydryl group is then introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the biindole intermediate . Finally, the ethanethioamide group is attached through a condensation reaction with ethanethioamide chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzhydryl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the ethanethioamide group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The biindole core is known for its biological activity, and modifications of this structure could lead to new drugs.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzhydryl group may enhance the compound’s binding affinity to its targets through hydrophobic interactions. The ethanethioamide group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Diphenylmethane derivatives: These compounds share the benzhydryl group but lack the biindole structure.
Indole derivatives: Compounds like tryptophan and serotonin share the indole core but differ in their substituents.
Benzimidazole derivatives: These compounds have a similar bicyclic structure but differ in their functional groups.
Uniqueness: The uniqueness of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide lies in its combination of the benzhydryl and biindole moieties, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C38H31N3S |
|---|---|
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]ethanethioamide |
InChI |
InChI=1S/C38H31N3S/c1-25(42)39-31-21-11-8-18-28(31)24-34-36(29-19-9-12-22-32(29)40-34)37-30-20-10-13-23-33(30)41-38(37)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23,35,40-41H,24H2,1H3,(H,39,42) |
Clave InChI |
SZQCBJHHTCMJNW-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



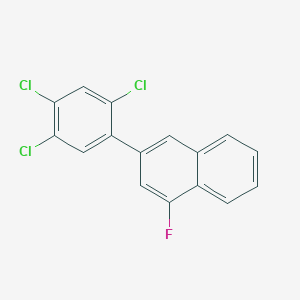
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)


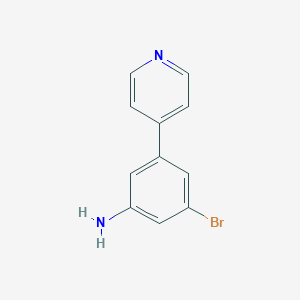
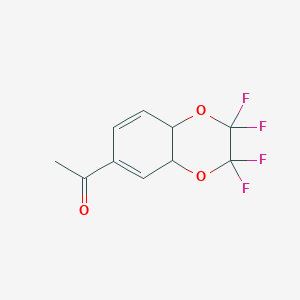
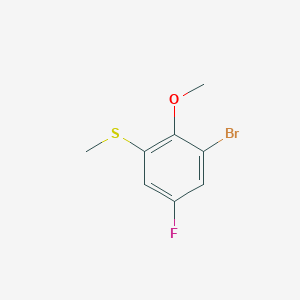
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
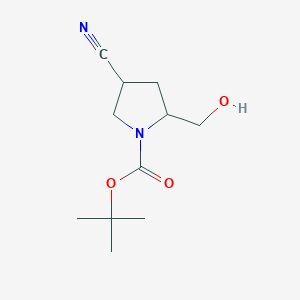
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
